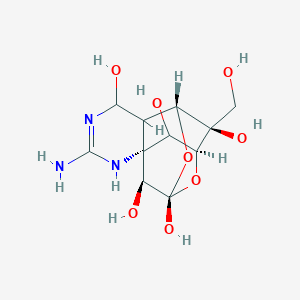
1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine, also known as DY131, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have unique properties that make it a valuable tool in studying various biological processes. In
作用機序
The mechanism of action of 1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine is not fully understood. However, it is believed to interact with lipid membranes and alter their properties. This interaction may affect the activity of enzymes involved in lipid metabolism and cellular signaling pathways.
Biochemical and Physiological Effects
1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. It has also been shown to affect the activity of various signaling pathways, such as the MAPK/ERK pathway. Additionally, it has been found to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine in lab experiments is its ability to selectively target lipid membranes. This makes it a valuable tool in studying various biological processes that involve lipid membranes. However, one limitation of using this compound is its potential toxicity. Careful consideration must be given to the concentration used in experiments to avoid adverse effects on cells.
将来の方向性
There are a number of future directions for research involving 1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine. One area of interest is the development of new fluorescent probes based on this compound for studying lipid membranes. Additionally, further investigation into its mechanism of action and its effects on various signaling pathways could lead to the development of new drugs for treating diseases such as cancer and metabolic disorders. Finally, exploring the potential of this compound as a tool for studying lipid metabolism in vivo could provide valuable insights into the role of lipids in various physiological processes.
Conclusion
In conclusion, 1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine is a valuable tool in scientific research due to its unique properties and potential applications. Its ability to selectively target lipid membranes makes it a valuable tool in studying various biological processes. Further research into its mechanism of action and its effects on various signaling pathways could lead to the development of new drugs for treating a wide range of diseases.
合成法
The synthesis of 1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine is a multistep process that involves the reaction of 1,4-dibromobutane with phenylacetylene in the presence of a palladium catalyst. The resulting product is then reacted with pyrrolidine to yield the final compound. This method has been optimized to produce high yields of 1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine with high purity.
科学的研究の応用
1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine has been found to have a wide range of applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins to lipid membranes. It has also been used as a tool to study the activity of enzymes involved in lipid metabolism. Additionally, it has been used to study the role of lipid rafts in cellular signaling and to investigate the mechanisms of action of various drugs.
特性
製品名 |
1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine |
|---|---|
分子式 |
C21H23N |
分子量 |
289.4 g/mol |
IUPAC名 |
1-(5,5-diphenylpent-2-ynyl)pyrrolidine |
InChI |
InChI=1S/C21H23N/c1-3-11-19(12-4-1)21(20-13-5-2-6-14-20)15-7-8-16-22-17-9-10-18-22/h1-6,11-14,21H,9-10,15-18H2 |
InChIキー |
LIJXCAFRPKFKCP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1CCN(C1)CC#CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)




![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)





![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)
